molecular formula C14H22ClNO2 B8423124 5,6-Diisobutylnicotinic acid hydrochloride

5,6-Diisobutylnicotinic acid hydrochloride

Cat. No.: B8423124
M. Wt: 271.78 g/mol
InChI Key: BLWJREUVXYTHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diisobutylnicotinic acid hydrochloride typically involves the alkylation of nicotinic acid with isobutyl groups. This can be achieved through a series of chemical reactions, including:

    Alkylation Reaction: Nicotinic acid is reacted with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Hydrochloride Formation: The resulting 5,6-Diisobutyl-nicotinic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Diisobutylnicotinic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the isobutyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new alkylated or functionalized derivatives.

Scientific Research Applications

5,6-Diisobutylnicotinic acid hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating lipid metabolism and reducing cholesterol levels.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5,6-Diisobutylnicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Receptors: It may bind to nicotinic acid receptors, influencing lipid metabolism and reducing cholesterol levels.

    Modulating Enzymatic Activity: It can affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, known for its role in reducing cholesterol levels.

    Isonicotinic Acid: A structural isomer with different biological activities.

    2,6-Diisobutyl-nicotinic Acid: Another derivative with similar structural properties.

Uniqueness

5,6-Diisobutylnicotinic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate lipid metabolism and potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

5,6-bis(2-methylpropyl)pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-9(2)5-11-7-12(14(16)17)8-15-13(11)6-10(3)4;/h7-10H,5-6H2,1-4H3,(H,16,17);1H

InChI Key

BLWJREUVXYTHBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=CC(=C1)C(=O)O)CC(C)C.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5,6-diisobutyl-nicotinic acid ethyl ester (52 mg, 0.2 mmol) in 6 N aq. HCl (2 mL) is stirred at 65° C. for 15 h before it is cooled to rt and extracted with diethyl ether (2×10 mL). The aq. phase is evaporated and the residue is dried under HV to give 5,6-diisobutyl-nicotinic acid hydrochloride (0.12 g) as a colourless solid; LC-MS: tR=0.73 min, [M+1]+=236.40.
Quantity
52 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.